An In-Depth Technical Guide to the Molecular Structure and Steric Hindrance in 2'-Carboethoxy-2,2-dimethylpropiophenone
An In-Depth Technical Guide to the Molecular Structure and Steric Hindrance in 2'-Carboethoxy-2,2-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and the profound impact of steric hindrance on the chemical behavior of 2'-Carboethoxy-2,2-dimethylpropiophenone, also known as ethyl 2-(2,2-dimethylpropanoyl)benzoate. This molecule presents a fascinating case study in conformational restriction and reactivity modulation due to the juxtaposition of a bulky tert-butyl ketone and an adjacent carboethoxy group on an aromatic ring. Through a detailed examination of its synthesis, spectroscopic properties, and conformational analysis, this guide elucidates the intricate interplay of electronic and steric effects that govern its structure and potential applications.
Introduction
2'-Carboethoxy-2,2-dimethylpropiophenone is an ortho-disubstituted aromatic ketone that embodies significant steric strain. The core of its unique chemical character lies in the spatial crowding created by the pivaloyl group (a tert-butyl ketone) and the ethyl ester functionality, both attached to adjacent carbons of the benzene ring. This arrangement forces the molecule to adopt specific conformations that minimize steric repulsion, thereby influencing its electronic properties and reactivity at the ketonic and ester carbonyl groups. Understanding these structural nuances is paramount for its potential utilization in organic synthesis and as a scaffold in medicinal chemistry.
This guide will delve into the synthetic challenges posed by its sterically hindered nature, analyze its key spectroscopic features to infer its three-dimensional structure, and provide a detailed discussion on how steric hindrance dictates its conformational preferences and reactivity.
Synthesis and Mechanistic Considerations
The synthesis of 2'-Carboethoxy-2,2-dimethylpropiophenone is most practicably achieved via a Friedel-Crafts acylation reaction.[1][2][3][4] This classic electrophilic aromatic substitution provides a direct route to forming the carbon-carbon bond between the aromatic ring and the pivaloyl group.
Synthetic Protocol: Friedel-Crafts Acylation
Reaction: Friedel-Crafts acylation of ethyl benzoate with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][5]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, making it a better leaving group. This facilitates the formation of a bulky and electrophilic pivaloyl acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of ethyl benzoate attacks the acylium ion. The carboethoxy group is a deactivating group and a meta-director. However, under the forcing conditions of a Friedel-Crafts reaction, some ortho-acylation is expected to occur.
-
Protonolysis: A weak base, such as the AlCl₄⁻ complex, removes a proton from the aromatic ring, restoring aromaticity and yielding the final product.
Causality Behind Experimental Choices
-
Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid necessary to activate the sterically hindered and less reactive pivaloyl chloride.[1]
-
Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy barrier, which is heightened by the steric hindrance of both the acylating agent and the substrate.
-
Work-up Procedure: The reaction is quenched with ice and acid to decompose the aluminum chloride complexes.[5] Subsequent extraction and purification by chromatography are essential to isolate the desired ortho-isomer from other potential products.
Molecular Structure and Conformational Analysis
The most significant feature of 2'-Carboethoxy-2,2-dimethylpropiophenone is the severe steric clash between the pivaloyl and carboethoxy groups. This steric hindrance is the primary determinant of its three-dimensional structure.
The "Ortho Effect" and its Implications
The "ortho effect" describes the phenomenon where ortho-substituents influence a molecule's properties differently than meta or para-substituents, often due to steric interactions.[1] In this molecule, the steric strain forces the pivaloyl and carboethoxy groups out of the plane of the benzene ring. This has two major consequences:
-
Inhibition of Resonance: The coplanarity required for optimal resonance between the carbonyl groups and the aromatic ring is disrupted. This affects the electronic communication between the substituents and the ring.
-
Restricted Rotation: Free rotation around the C(aryl)-C(pivaloyl) and C(aryl)-C(carboethoxy) bonds is significantly hindered.
The diagram below illustrates the steric crowding leading to out-of-plane twisting of the ortho substituents.
Caption: Steric crowding between the pivaloyl and carboethoxy groups.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: The four protons on the benzene ring would appear as complex multiplets in the aromatic region (approx. 7.2-8.0 ppm). The ortho-disubstitution pattern and the electronic effects of the two carbonyl groups would lead to distinct chemical shifts.
-
Ethyl Group: A quartet for the -OCH₂- protons (approx. 4.3 ppm) and a triplet for the -CH₃ protons (approx. 1.3 ppm) would be expected.[6]
-
tert-Butyl Group: A sharp singlet for the nine equivalent protons of the tert-butyl group would be observed in the upfield region (approx. 1.3 ppm).
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals for the ketone and ester carbonyl carbons would be present in the downfield region (approx. 165-200 ppm).
-
Aromatic Carbons: Six signals for the aromatic carbons would be expected, with the substituted carbons appearing at lower field.
-
Aliphatic Carbons: Signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the two carbons of the ethyl group would be observed in the upfield region.
Infrared (IR) Spectroscopy:
-
C=O Stretching: Two distinct carbonyl stretching frequencies would be a key feature. The ester carbonyl would likely appear around 1720-1730 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring (though potentially weakened by the lack of planarity), would appear at a slightly lower frequency, perhaps around 1680-1690 cm⁻¹.[7][8][9]
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₈O₃, MW = 234.29 g/mol ).
-
Characteristic fragmentation patterns would include the loss of the tert-butyl group and cleavage at the ester functionality.
The following table summarizes the predicted spectroscopic data.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (multiplets, 7.2-8.0 ppm), Ethyl group (-OCH₂- quartet, ~4.3 ppm; -CH₃ triplet, ~1.3 ppm), tert-Butyl group (singlet, ~1.3 ppm) |
| ¹³C NMR | Ketone C=O (~190-200 ppm), Ester C=O (~165-170 ppm), Aromatic carbons (125-140 ppm), Aliphatic carbons (10-70 ppm) |
| IR Spectroscopy | Ester C=O stretch (~1720-1730 cm⁻¹), Ketone C=O stretch (~1680-1690 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z = 234), Fragments corresponding to loss of C₄H₉, OC₂H₅, and COOC₂H₅. |
Steric Hindrance and its Impact on Reactivity
The steric shielding of the ketone carbonyl group by the bulky tert-butyl and ortho-carboethoxy groups is expected to significantly reduce its reactivity towards nucleophiles.
Nucleophilic Addition to the Ketone
Access to the electrophilic carbonyl carbon of the pivaloyl group is severely impeded. This steric hindrance would dramatically slow down or even prevent reactions that typically occur at the carbonyl group of ketones, such as:
-
Grignard reactions
-
Reductions with hydride reagents (e.g., NaBH₄)
-
Formation of cyanohydrins
The workflow for a typical nucleophilic attack on a ketone is shown below, highlighting the steric hindrance in this particular molecule.
Caption: Workflow of nucleophilic attack, contrasting an unhindered ketone with the sterically hindered target molecule.
Photochemical Reactivity
Aromatic ketones are known to undergo photochemical reactions, such as photoenolization and photoreduction.[10][11] For 2'-Carboethoxy-2,2-dimethylpropiophenone, the fixed conformation due to steric hindrance would influence its photochemical behavior. The efficiency of intramolecular hydrogen abstraction, a key step in many of these reactions, would depend on the spatial orientation of the pivaloyl group relative to potential hydrogen donors within the molecule or in the solvent. The bulky substituents may also influence the lifetime of the excited triplet state.
Conclusion
2'-Carboethoxy-2,2-dimethylpropiophenone serves as an exemplary model for understanding the profound influence of steric hindrance on molecular structure and chemical reactivity. The synthesis of this molecule is challenging due to the steric demands of the Friedel-Crafts acylation. Its structure is dominated by the need to alleviate the steric strain between the adjacent pivaloyl and carboethoxy groups, leading to a non-planar conformation with restricted bond rotation. This, in turn, modulates its electronic properties and significantly hinders the reactivity of the ketone carbonyl group. The predicted spectroscopic signatures provide a roadmap for its experimental characterization. Further studies, particularly X-ray crystallographic analysis, would provide invaluable definitive insights into its precise three-dimensional structure and bond parameters, further enriching our understanding of sterically congested aromatic systems.
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